molecular formula C6H6ClN5O B2621805 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 885867-96-9

2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2621805
CAS No.: 885867-96-9
M. Wt: 199.6
InChI Key: JYCINVQOGMZLJM-UHFFFAOYSA-N
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Description

2-Amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a fused triazole-pyrimidine scaffold. Its structure includes a chloromethyl group at position 5 and an amino group at position 2 (Figure 1). The chloromethyl group enhances reactivity for further functionalization, while the amino group may contribute to hydrogen bonding interactions in biological targets .

Properties

IUPAC Name

2-amino-5-(chloromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5O/c7-2-3-1-4(13)12-6(9-3)10-5(8)11-12/h1H,2H2,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCINVQOGMZLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=C(NN2C1=O)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through several methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with 1-chloro-2,3-epoxypropane under basic conditions. This reaction leads to the formation of the desired triazolopyrimidine compound .

Another method involves the use of a Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazolopyrimidine derivatives. This method utilizes mild acidic conditions to direct the regioselectivity towards the desired product .

Industrial Production Methods

Industrial production of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one include:

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds related to 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains and fungi .

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antiparasitic Activity

Notably, derivatives of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one have been evaluated for their efficacy against Plasmodium species responsible for malaria. These studies suggest that certain analogs can inhibit key kinases involved in the life cycle of the parasite, demonstrating promise as antimalarial agents .

Case Study 1: Antimicrobial Screening

A series of synthesized derivatives were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics used in clinical settings.

Case Study 2: Anticancer Activity Assessment

In vitro studies on human cancer cell lines revealed that specific derivatives of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one significantly reduced cell viability compared to untreated controls. Mechanistic studies indicated involvement of caspase activation and mitochondrial dysfunction as pathways leading to apoptosis.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The triazolopyrimidine scaffold is highly modular, with substitutions at positions 2, 5, and 7 significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Key Properties/Activities References
S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)-triazolopyrimidinone) 5-(chloromethyl), 2-(4-methoxyphenyl) Electrochemical activity; drug candidate
Lead1 (ZINC000621278586) 5-(benzazepine-methyl), 2-amino SARS-CoV-2 Mpro inhibition (IC50: −129.3 kJ/mol)
8q (4'-fluoroanilino derivative) 7-(4'-fluoroaniline), 2-(3-phenylpropylamino) Antiproliferative (IC50: 83 nM); tubulin inhibition
5j (carboxamide derivative) 6-carboxamide, 7-(3,4,5-trimethoxyphenyl) Synthetic yield: 43%; high melting point
7-amino-2-(4-chlorophenyl)-triazolopyrimidinone 2-(4-chlorophenyl), 7-amino Structural analog with distinct aromatic substitution

Key Observations :

  • Position 2: The amino group in the target compound contrasts with aryl (e.g., 4-methoxyphenyl in S1-TP) or propylamino groups (e.g., 8q). Amino substituents enhance solubility and hydrogen bonding, critical for target engagement .
  • Position 5: The chloromethyl group offers synthetic versatility for further derivatization (e.g., morpholinomethyl or piperidinomethyl in S2-TP/S3-TP) . Methoxymethyl analogs (e.g., 2-amino-5-(methoxymethyl)-triazolopyrimidinone) exhibit altered electronic properties but reduced reactivity compared to chloromethyl .
  • Position 7: Modifications here (e.g., 7-anilino in 8q or 7-carboxamide in 5j) influence antiproliferative activity and tubulin binding .

Electrochemical Properties

Studies on triazolopyrimidinones like S1-TP reveal that substituents modulate redox behavior. S1-TP exhibits distinct oxidation peaks due to its 4-methoxyphenyl group, whereas the target compound’s amino group may stabilize radical intermediates, altering electrochemical profiles .

Biological Activity

Overview

2-Amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound with potential biological activity. This compound belongs to the class of triazolopyrimidines and has garnered interest for its possible applications in medicinal chemistry, particularly in cancer treatment and anti-inflammatory therapies.

  • Molecular Formula : C6H6ClN5O
  • Molecular Weight : 199.6 g/mol
  • CAS Number : 885867-96-9

The biological activity of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is hypothesized to involve interactions with various cellular targets:

  • Target Enzymes : Similar compounds have been shown to inhibit enzymes such as Janus kinases (JAKs) and GPR40 receptors, which are involved in inflammatory pathways and metabolic regulation.
  • Biochemical Pathways : The compound may influence several biochemical pathways related to inflammation and neuroprotection, potentially leading to therapeutic effects against various diseases.

Antiproliferative Effects

Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. In studies involving 12 human cancer cell lines, compounds similar to 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one demonstrated varying levels of cytotoxicity. Notably:

  • Cell Lines Tested : Breast, colon, and lung cancer cell lines.
  • Activity Findings : Certain derivatives showed potent antiproliferative effects comparable to established chemotherapeutics like cisplatin .

Anti-inflammatory Activity

The compound's structural similarities to known anti-inflammatory agents suggest it may possess similar properties. Research into related triazolo compounds has shown promising results in reducing inflammation markers in vitro.

Case Studies and Experimental Findings

StudyCompound TestedCell LinesFindings
Triazolo DerivativesBreast, Colon, LungSignificant antiproliferative activity noted
Related TriazolesVarious Cancer LinesComparable activity to cisplatin observed
Triazolo CompoundsIn vitro ModelsIndicated potential for anti-inflammatory effects

Synthesis and Derivatives

The synthesis of 2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves cyclization reactions starting from appropriate precursors. The synthetic routes often include:

  • Cyclization of Amino Compounds : Utilizing oxidizing agents such as sodium hypochlorite or manganese dioxide.
  • Nucleophilic Substitution Reactions : The chloromethyl group can be substituted to yield various derivatives with potentially enhanced biological activities .

Q & A

Q. Basic Analytical Methods

  • NMR Spectroscopy : Key signals include δ 4.60 ppm (s, 2H, CH2Cl) in 1H^1H-NMR and δ 41.3 ppm (CH2Cl) in 13C^{13}C-NMR. Discrepancies in melting points (e.g., 128°C vs. literature 226–230°C) may arise from crystallization solvents (MeOH vs. DMF) and should be cross-validated with spectral data .
  • Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 230.0029 (C7_7H7_7ClN4_4OS) . Microanalysis (C, H, N) ensures elemental composition .

How can reaction conditions be optimized for higher yields?

Q. Advanced Methodological Considerations

  • Microwave vs. Conventional Heating : Microwave-assisted synthesis reduces reaction time (20 min vs. hours) but may require solvent polarity adjustments. Ethanol/water mixtures (1:1 v/v) with TMDP catalyst improve yields to >70% .
  • Purification Strategies : Column chromatography or recrystallization (e.g., from DMF) resolves impurities from crude products, addressing low yields (45–65%) in initial steps .

What electrochemical properties are relevant for drug development?

Advanced Characterization
Voltammetric techniques on carbon graphite electrodes reveal redox behavior critical for assessing electron-transfer capacity in medicinal applications. Derivatives like S1-TP (5-(chloromethyl)-substituted) show distinct anodic peaks, correlating with substituent electronic effects .

How should researchers address contradictory data in melting points or spectral results?

Q. Data Contradiction Analysis

  • Solvent-Dependent Polymorphism : Differing melting points (e.g., TP1: 128°C vs. 226–230°C) highlight solvent-induced crystallization variations. Confirm purity via TLC and 1H^1H-NMR integration .
  • Isotopic Labeling : Use 15N^{15}N-labeling to resolve ambiguities in adamantylation sites or regioselectivity via JJ-coupling analysis .

What isotopic labeling strategies aid mechanistic studies?

Advanced Isotopic Techniques
15N^{15}N-labeling at specific triazole/pyrimidine ring positions enables tracking of reaction pathways (e.g., cyclization or substitution). Combined JHNJ_{HN} and JCNJ_{CN} coupling analysis in NMR distinguishes regioisomers .

Are there alternative synthetic routes for derivatives?

Q. Advanced Synthetic Routes

  • Cyclization Methods : Oxidative cyclization of N-(2-pyridyl)amidines using NaOCl or MnO2_2 constructs the triazolopyrimidine core .
  • Aza-Wittig Reactions : Efficiently generate fused heterocycles (e.g., benzofuro-triazolo-pyrimidines) under mild conditions .

How is purity assessed during synthesis?

Q. Basic Quality Control

  • TLC Monitoring : Silica gel plates (SIL G/UV 254) track reaction progress and isolate intermediates .
  • Microanalysis : Deviations >0.4% in C/H/N ratios indicate impurities requiring recrystallization or chromatography .

What techniques determine crystal structure?

Advanced Structural Elucidation
X-ray crystallography (e.g., SHELXS97/SHELXL2014 software) resolves bond lengths and angles. For example, N-(4-chlorophenyl)-substituted analogs show planar triazolopyrimidine cores with Cl···π interactions .

How does the chloromethyl group influence reactivity?

Advanced Functionalization
The chloromethyl moiety undergoes nucleophilic substitution (e.g., with piperidine/morpholine) to generate bioactive derivatives. ESIMS data (m/z 289 for benzyloxy-substituted analogs) confirm successful functionalization .

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